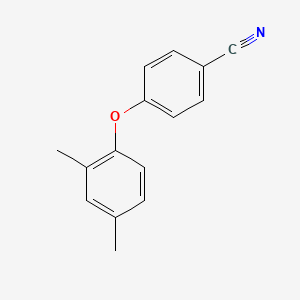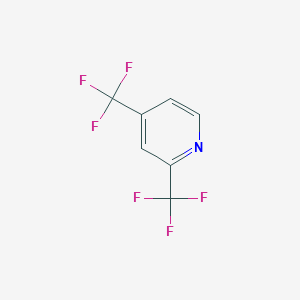
3-(4-Chlorophenyl)-1-oxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
3-(4-Chlorophenyl)-1-oxo-1,3-thiazolidin-4-one, also known as chlorfenapyr, is a synthetic compound belonging to the class of thiazolidinone derivatives. It is a white to off-white crystalline solid with a molecular weight of 273.7 g/mol and a melting point of 125-127⁰C. Chlorfenapyr is used as an insecticide and acaricide in agricultural and public health applications. It is a broad-spectrum insecticide with activity against a wide range of insects and mites, including Lepidoptera, Coleoptera, and Hemiptera.
Applications De Recherche Scientifique
Nonlinear Optics
A compound with a similar structure, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, has been studied for its potential applications in nonlinear optics . The compound showed significant electro-optic properties, including second and third harmonic generation at various wavelengths . It’s possible that “3-(4-Chlorophenyl)-1-oxo-1,3-thiazolidin-4-one” could have similar applications due to its structural similarities.
Drug Discovery
Compounds with similar structures, such as 1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole, have been used in scientific research for a wide range of applications, including drug discovery. The presence of functional groups like Chlorophenyl and Nitrobenzyl in these compounds can influence lipophilicity, which is a key factor in drug design.
Material Synthesis
The same compound mentioned above, 1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole, has also been used in material synthesis. The unique properties of these compounds can be leveraged to create new materials with specific characteristics.
Biological Studies
Again, similar compounds have been used in biological studies. The unique properties and reactivity of these compounds can make them useful tools in studying biological systems.
Anti-inflammatory Activities
Indole derivatives, which share some structural similarities with “3-(4-Chlorophenyl)-1-oxo-1,3-thiazolidin-4-one”, have been studied for their anti-inflammatory activities . It’s possible that “3-(4-Chlorophenyl)-1-oxo-1,3-thiazolidin-4-one” could have similar applications.
Optoelectronic Device Fabrication
The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one has been suggested for use in optoelectronic device fabrications due to its superior properties . “3-(4-Chlorophenyl)-1-oxo-1,3-thiazolidin-4-one” might also be suitable for similar applications.
Mécanisme D'action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the properties of similar compounds, it is suggested that it may interact with its targets, leading to changes in cellular processes . For instance, indole derivatives have been shown to inhibit the synthesis and release of certain neurotransmitters, which can lead to various physiological effects .
Biochemical Pathways
It is known that similar compounds, such as selenium-containing compounds, have been shown to modulate oxidative stress and inflammatory pathways . These compounds can reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .
Pharmacokinetics
In silico analysis of similar compounds suggests that they might be well absorbed, metabolized, and excreted, and able to cross the blood-brain barrier .
Result of Action
Based on the effects of similar compounds, it is suggested that it may have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds . For instance, bioremediation technologies have been developed to remove similar compounds from soils .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1-oxo-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c10-7-1-3-8(4-2-7)11-6-14(13)5-9(11)12/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWCTZFTKPBONP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-oxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



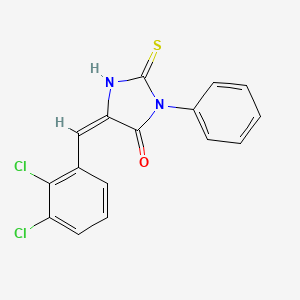
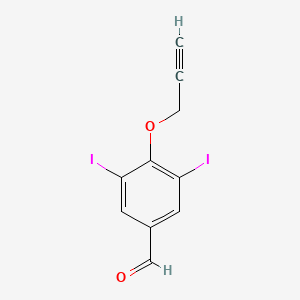
![5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3-[(4-methoxyphenyl)methyl]-4H-quinazolin-2-one](/img/structure/B3037151.png)
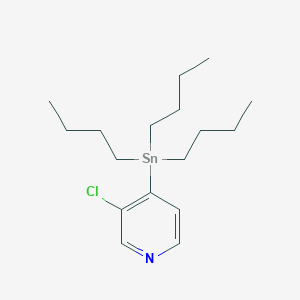
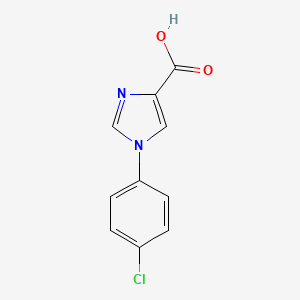
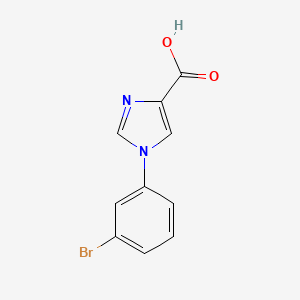
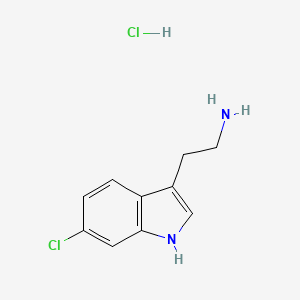
![4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline](/img/structure/B3037156.png)
![6-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3037157.png)

